molecular formula C22H31N3O3 B5736393 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE

Cat. No.: B5736393
M. Wt: 385.5 g/mol
InChI Key: AFVIWMVQMDYXFX-UHFFFAOYSA-N
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Description

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a cyclohexene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE typically involves multiple steps, including the formation of the benzodioxole and piperazine intermediates, followed by their coupling with the cyclohexene derivative. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and bases such as cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while reduction of the piperazine ring can produce secondary amines .

Scientific Research Applications

2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to and inhibit enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with cellular receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE
  • 2-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PROPIONAMIDE
  • 3-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]BUTANAMIDE

Uniqueness

The uniqueness of 2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-22(23-9-8-18-4-2-1-3-5-18)16-25-12-10-24(11-13-25)15-19-6-7-20-21(14-19)28-17-27-20/h4,6-7,14H,1-3,5,8-13,15-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVIWMVQMDYXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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